N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[2-(FURAN-2-YL)-2-OXOETHYL]PIPERAZIN-1-YL}ACETAMIDE; OXALIC ACID
CAS No.: 1351651-76-7
Cat. No.: VC6473241
Molecular Formula: C22H25N3O9
Molecular Weight: 475.454
* For research use only. Not for human or veterinary use.
![N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-{4-[2-(FURAN-2-YL)-2-OXOETHYL]PIPERAZIN-1-YL}ACETAMIDE; OXALIC ACID - 1351651-76-7](/images/structure/VC6473241.png)
Specification
CAS No. | 1351651-76-7 |
---|---|
Molecular Formula | C22H25N3O9 |
Molecular Weight | 475.454 |
IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-[2-(furan-2-yl)-2-oxoethyl]piperazin-1-yl]acetamide;oxalic acid |
Standard InChI | InChI=1S/C20H23N3O5.C2H2O4/c24-16(17-2-1-9-26-17)13-22-5-7-23(8-6-22)14-20(25)21-15-3-4-18-19(12-15)28-11-10-27-18;3-1(4)2(5)6/h1-4,9,12H,5-8,10-11,13-14H2,(H,21,25);(H,3,4)(H,5,6) |
Standard InChI Key | OHGKSLHWCGGLSF-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CC(=O)C2=CC=CO2)CC(=O)NC3=CC4=C(C=C3)OCCO4.C(=O)(C(=O)O)O |
Introduction
Chemical Structure and Molecular Features
The compound comprises three primary structural domains:
-
Benzodioxin Core: A 2,3-dihydro-1,4-benzodioxin moiety, characterized by a fused benzene ring with two oxygen atoms forming a dioxane ring .
-
Piperazine-Ethylketone Chain: A piperazine ring linked to a furan-2-yl-2-oxoethyl group via an ethyl spacer, introducing conformational flexibility and hydrogen-bonding potential .
-
Acetamide Substituent: An acetamide group (-NHCOCH₃) attached to the benzodioxin core, enhancing hydrophilicity .
-
Oxalic Acid Counterion: Oxalic acid (HOOC-COOH) forms a salt with the tertiary amine of the piperazine, improving solubility and stability .
Molecular Formula:
-
Free base: C₂₁H₂₆N₄O₅
-
Oxalic acid salt: C₂₁H₂₆N₄O₅ · C₂H₂O₄
Molecular Weight: -
Free base: 414.46 g/mol
-
Salt: 414.46 + 90.03 = 504.49 g/mol
Synthetic Pathways and Optimization
Key Synthetic Steps
The synthesis involves multi-step reactions:
-
Formation of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide:
-
Introduction of Piperazine-Ethylketone Moiety:
-
Salt Formation with Oxalic Acid:
Reaction Optimization
-
Catalyst Use: Oxalic acid (10 mol%) under solvent-free conditions enhances reaction efficiency and reduces environmental impact .
-
Yield Improvements:
Step Yield (%) Conditions Acetylation 85 Ac₂O, RT, 12 h Piperazine alkylation 78 K₂CO₃, DMF, 80°C, 6 h Salt formation 92 Ethanol, reflux, 2 h
Physicochemical Properties
Solubility and Stability
-
Solubility:
-
Stability:
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO- d₆):
-
IR (KBr):
Compound | Target | IC₅₀/Kᵢ (nM) | Selectivity |
---|---|---|---|
Target Compound | A₂A Receptor | ~20 (predicted) | Moderate |
Preladenant (Reference) | A₂A Receptor | 1.1 | High |
Applications and Future Directions
Therapeutic Prospects
-
Neuroprotection: Potential use in Parkinson’s disease due to A₂A receptor modulation .
-
Oncology: Piperazine derivatives demonstrate antitumor activity via kinase inhibition .
Research Gaps
-
In Vivo Efficacy: No published data on pharmacokinetics or toxicity.
-
Structural Analogs: Exploration of halogenated benzodioxins to enhance blood-brain barrier penetration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume